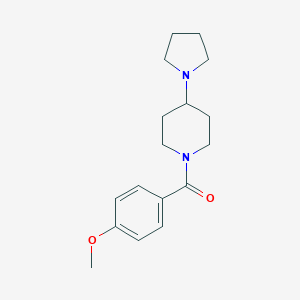
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential medical applications.
Mecanismo De Acción
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular levels. This results in stimulation of the central nervous system and can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been found to cause hyperactivity, stereotypy, and other behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has advantages in lab experiments due to its potency and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and toxicity must be carefully considered when using it in research.
Direcciones Futuras
Future research on 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine could focus on its potential as a treatment for psychiatric disorders, as well as its use as a tool for studying dopamine and norepinephrine transporters. Additionally, further investigation into the long-term effects of 1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine use is needed to fully understand its potential risks and benefits.
Métodos De Síntesis
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methoxybenzoyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzoyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated as a potential tool for studying dopamine and norepinephrine transporters in the brain.
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-6-4-14(5-7-16)17(20)19-12-8-15(9-13-19)18-10-2-3-11-18/h4-7,15H,2-3,8-13H2,1H3 |
Clave InChI |
MUJFMWPJTQMWTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)


![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)